molecular formula C11H7F2N3O3 B8731850 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS No. 825618-95-9

4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID

Cat. No.: B8731850
CAS No.: 825618-95-9
M. Wt: 267.19 g/mol
InChI Key: GDKWIFWOHXMZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a difluorobenzamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the reaction of 2,6-difluorobenzoyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The difluorobenzamide group can interact with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes can be exploited for the treatment of diseases such as cancer, where enzyme dysregulation plays a critical role.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers or coatings can improve their thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide
  • 4-(2,6-Difluorobenzoyl)-1H-pyrazole
  • 2,6-Difluorobenzoic acid

Uniqueness

4-(2,6-DIFLUOROBENZ

Properties

CAS No.

825618-95-9

Molecular Formula

C11H7F2N3O3

Molecular Weight

267.19 g/mol

IUPAC Name

4-[(2,6-difluorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H7F2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19)

InChI Key

GDKWIFWOHXMZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C(=O)O)F

Origin of Product

United States

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